molecular formula C15H16AsBr B14690759 (4-Bromophenyl)(ethyl)(4-methylphenyl)arsane CAS No. 23830-56-0

(4-Bromophenyl)(ethyl)(4-methylphenyl)arsane

Cat. No.: B14690759
CAS No.: 23830-56-0
M. Wt: 351.11 g/mol
InChI Key: ZTUJFOGGHMZBMS-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(ethyl)(4-methylphenyl)arsane is an organoarsenic compound with the molecular formula C15H14AsBr It is characterized by the presence of a bromophenyl group, an ethyl group, and a methylphenyl group attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(ethyl)(4-methylphenyl)arsane typically involves the reaction of 4-bromophenylmagnesium bromide with ethyl(4-methylphenyl)arsine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(ethyl)(4-methylphenyl)arsane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding arsenic oxide.

    Reduction: Reduction reactions can convert the compound to its corresponding arsine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Arsenic oxide derivatives.

    Reduction: Corresponding arsine compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(ethyl)(4-methylphenyl)arsane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(ethyl)(4-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it may interact with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane
  • (4-Fluorophenyl)(ethyl)(4-methylphenyl)arsane
  • (4-Iodophenyl)(ethyl)(4-methylphenyl)arsane

Uniqueness

(4-Bromophenyl)(ethyl)(4-methylphenyl)arsane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions, making this compound valuable for targeted synthetic applications.

Properties

CAS No.

23830-56-0

Molecular Formula

C15H16AsBr

Molecular Weight

351.11 g/mol

IUPAC Name

(4-bromophenyl)-ethyl-(4-methylphenyl)arsane

InChI

InChI=1S/C15H16AsBr/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14/h4-11H,3H2,1-2H3

InChI Key

ZTUJFOGGHMZBMS-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)Br

Origin of Product

United States

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